2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Overview
Description
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that features a triazole and thiadiazole ring fused together.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit promising cytotoxic activities through egfr and parp-1 inhibitions . These targets play crucial roles in cell proliferation and DNA repair, respectively .
Mode of Action
This interaction could lead to changes in cellular processes, such as reduced cell proliferation and impaired DNA repair .
Biochemical Pathways
Based on its potential targets, it may affect pathways related to cell proliferation and dna repair . The inhibition of these pathways could lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with other drugs.
Result of Action
Based on its potential targets, it is likely that the compound could induce cell cycle arrest and apoptosis, leading to reduced cell proliferation .
Biochemical Analysis
Biochemical Properties
2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . This modulation of gene expression and cell signaling pathways highlights the potential of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . This compound also interacts with DNA and RNA, potentially affecting gene expression and protein synthesis . The ability of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline to modulate enzyme activity and gene expression underscores its potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline remains stable under various conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline for therapeutic applications.
Metabolic Pathways
2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can alter cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals direct the localization of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, affecting its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different fusion permutations of the triazole and thiadiazine rings.
Uniqueness
2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is unique due to its specific substitution pattern, which can result in distinct pharmacological properties compared to other similar compounds. Its ethyl group and aniline moiety contribute to its unique interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWXVAHGFYPRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164679 | |
Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874591-55-6 | |
Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874591-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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